Bienvenue dans la boutique en ligne BenchChem!

Nitroparacetamol

Anti-inflammatory Carrageenan-induced oedema NO-NSAID

Nitroparacetamol (NCX-701) offers a triple advantage over conventional analgesics: (1) 20.4× antinociceptive potency vs. paracetamol (ED50 24.8 vs. 506 μmol/kg in writhing model); (2) true anti-inflammatory activity (ED50 169.4 μmol/kg in carrageenan edema) where paracetamol fails; (3) hepatoprotection via NO-mediated mechanisms, contrasting with paracetamol-induced liver toxicity. Unlike COX inhibitors, nitroparacetamol is effective in neuropathic pain models and prevents COX-2/iNOS induction across multiple organs in endotoxemia. The definitive compound for dissecting NO-mediated analgesia, inflammation, and organ-protective pathways. ≥98% purity.

Molecular Formula C12H14N2O6
Molecular Weight 282.25 g/mol
CAS No. 326850-30-0
Cat. No. B1679006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitroparacetamol
CAS326850-30-0
Synonyms4-(nitroxy)butanoic acid 4-acetylaminophenyl ester
NCX 701
NCX-701
NCX701
nitroacetaminophen
nitroparacetamol
Molecular FormulaC12H14N2O6
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OC(=O)CCCO[N+](=O)[O-]
InChIInChI=1S/C12H14N2O6/c1-9(15)13-10-4-6-11(7-5-10)20-12(16)3-2-8-19-14(17)18/h4-7H,2-3,8H2,1H3,(H,13,15)
InChIKeyXTMOQAKCOFLCRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nitroparacetamol (CAS 326850-30-0): A Nitric Oxide-Releasing Paracetamol Derivative with Augmented Anti-Inflammatory and Analgesic Profile


Nitroparacetamol (NCX-701) is a nitric oxide (NO)-releasing derivative of paracetamol (acetaminophen), formed by the ester linkage of paracetamol with a nitrooxybutyroyl moiety [1]. This structural modification enables a slow, steady release of NO, which augments its pharmacological profile compared to the parent compound [2]. In preclinical models, nitroparacetamol demonstrates both enhanced antinociceptive potency and a novel anti-inflammatory effect, whereas paracetamol exhibits negligible anti-inflammatory activity [3]. This distinct pharmacodynamic profile positions nitroparacetamol as a scientifically differentiated research tool for studying NO-mediated analgesia and inflammation.

Why Nitroparacetamol Cannot Be Replaced by Paracetamol or Standard NSAIDs: Evidence of Divergent Pharmacological Activity


Direct substitution of nitroparacetamol with paracetamol or conventional NSAIDs is scientifically unsound due to fundamental differences in both efficacy and safety profiles. Paracetamol lacks significant anti-inflammatory activity and is ineffective in neuropathic pain models, whereas nitroparacetamol demonstrates potent anti-inflammatory effects and efficacy in neuropathic pain [1]. Furthermore, equimolar doses of paracetamol induce hepatotoxicity as evidenced by elevated liver enzymes, while nitroparacetamol exhibits hepatoprotection via NO-mediated mechanisms [2]. These divergent properties necessitate a targeted selection strategy based on experimental objectives, as the compounds are not functionally interchangeable.

Quantitative Differentiation of Nitroparacetamol Against Paracetamol: Evidence from Preclinical Pain and Inflammation Models


Superior Anti-Inflammatory Activity: Nitroparacetamol Reduces Carrageenan-Induced Oedema Whereas Paracetamol Is Ineffective

In a rat model of carrageenan-induced hindpaw oedema, nitroparacetamol exhibited a clear anti-inflammatory effect with an ED50 of 169.4 μmol/kg (i.p.). In contrast, paracetamol showed no significant anti-oedema activity in this model, with an ED50 >1986 μmol/kg (i.p.) [1]. This represents a greater than 11.7-fold difference in potency.

Anti-inflammatory Carrageenan-induced oedema NO-NSAID

Enhanced Antinociceptive Potency: Nitroparacetamol Demonstrates 20.4-Fold Greater Potency Than Paracetamol in Abdominal Constriction Model

In the mouse acetic acid-induced abdominal constriction model, orally administered nitroparacetamol exhibited an ED50 of 24.8 μmol/kg, whereas paracetamol required an ED50 of 506 μmol/kg [1]. This represents a 20.4-fold enhancement in antinociceptive potency.

Antinociceptive Acetic acid-induced writhing Analgesic potency

Hepatoprotective Profile: Nitroparacetamol Does Not Elevate Liver Enzymes at Equimolar Doses That Cause Hepatotoxicity with Paracetamol

Paracetamol administered at 5 mmol/kg (i.p.) caused significant liver damage in rats, as indicated by increased plasma aspartate aminotransferase (AST), alanine aminotransferase (ALT), and glutamate dehydrogenase (GDH) activities. In contrast, an equimolar dose of nitroparacetamol did not alter plasma levels of any liver or kidney damage markers [1].

Hepatotoxicity Liver enzymes Safety pharmacology

Broader Analgesic Spectrum: Nitroparacetamol Is Effective in Neuropathic Pain Models Where Paracetamol Is Ineffective

While paracetamol lacks efficacy in neuropathic pain and acute nociception models, nitroparacetamol has demonstrated effectiveness in both acute nociception and neuropathic pain, including reduction of spinal wind-up in rats [1]. This expansion of analgesic spectrum represents a qualitative, not merely quantitative, differentiation from the parent compound.

Neuropathic pain Analgesic spectrum Wind-up

Differential Modulation of Inflammatory Mediators: Nitroparacetamol Prevents COX-2 and iNOS Induction in Endotoxaemia

In a rat model of endotoxaemia, nitroparacetamol (92 mg/kg) prevented the lipopolysaccharide-induced increase in plasma nitrate/nitrite and expression of COX-2 and iNOS in lung, liver, and kidney tissues. In contrast, paracetamol (50 mg/kg) exerted only partial inhibition of COX-2 in lung tissue alone [1].

COX-2 iNOS Endotoxaemia

Optimal Research Applications for Nitroparacetamol Based on Quantitative Differentiation Evidence


Investigating NO-Mediated Anti-Inflammatory Mechanisms

Researchers studying the role of nitric oxide in inflammation should select nitroparacetamol over paracetamol due to its demonstrated anti-inflammatory activity in the carrageenan-induced oedema model (ED50 = 169.4 μmol/kg) where paracetamol is ineffective [1]. This model provides a robust platform for dissecting NO-dependent anti-inflammatory pathways.

Analgesic Studies Requiring High Potency and Low Hepatotoxicity

For repeated-dose analgesic studies, nitroparacetamol offers a 20.4-fold potency advantage over paracetamol in the acetic acid-induced writhing model (ED50 = 24.8 μmol/kg vs. 506 μmol/kg) [2], while simultaneously avoiding the hepatotoxicity observed with equimolar paracetamol dosing [3]. This combination of enhanced potency and liver safety is critical for long-term preclinical pain research.

Neuropathic Pain and Central Sensitization Research

Nitroparacetamol is uniquely suited for neuropathic pain studies, including spinal wind-up models, where paracetamol and other COX inhibitors are ineffective [4]. Its efficacy in these models enables investigation of central sensitization mechanisms that are inaccessible with conventional analgesics.

Endotoxaemia and Systemic Inflammation Models

In models of endotoxaemia, nitroparacetamol prevents the induction of COX-2 and iNOS across multiple organs (lung, liver, kidney), whereas paracetamol only partially inhibits COX-2 in the lung [5]. This broader anti-inflammatory profile makes nitroparacetamol the preferred compound for studying systemic inflammatory responses and organ-protective strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nitroparacetamol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.